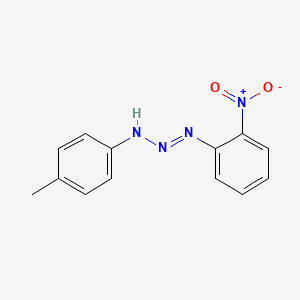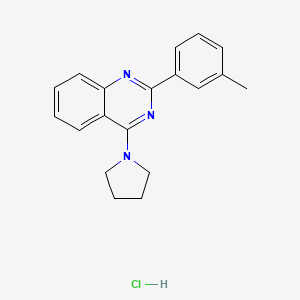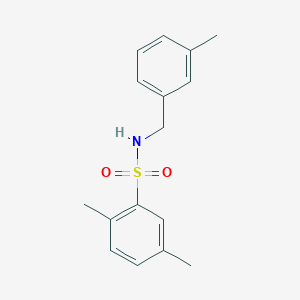
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is a compound used in scientific research for its potential biochemical and physiological effects. It is a member of the triazene family of compounds and has been studied for its potential use in cancer treatment and other medical applications. In
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene involves the release of nitrogen gas upon exposure to light. This release of nitrogen gas causes DNA damage and apoptosis in cancer cells. The compound also has the potential to act as a photosensitizer, absorbing light energy and transferring it to oxygen molecules to form reactive oxygen species, which can also cause DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene in lab experiments is its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. However, one limitation is the need for exposure to light to activate the compound, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene. One direction is to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs or in photodynamic therapy. Another direction is to study its potential use in treating other medical conditions, such as inflammation or infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is synthesized through a two-step process. The first step involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with sodium nitrite to form 4-methylphenyl-2-nitroso-phenyl-amine. The second step involves the reaction of 4-methylphenyl-2-nitroso-phenyl-amine with sodium azide to form 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene has been studied for its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizer to kill cancer cells.
Propiedades
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-10-6-8-11(9-7-10)14-16-15-12-4-2-3-5-13(12)17(18)19/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIQEMZZZMIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)
